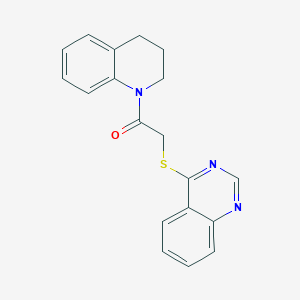

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-quinazolin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c23-18(22-11-5-7-14-6-1-4-10-17(14)22)12-24-19-15-8-2-3-9-16(15)20-13-21-19/h1-4,6,8-10,13H,5,7,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWOMWWQJVJEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Formation of the quinazoline moiety: This can be synthesized via the condensation of anthranilic acid with formamide.

Coupling of the two moieties: The final step involves the coupling of the quinoline and quinazoline structures through a thioether linkage, often using reagents like thiourea and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Thioether Reactivity

The sulfur atom in the thioether moiety undergoes oxidation and nucleophilic substitution reactions:

Mechanistic Notes :

-

Sulfur oxidation proceeds via electrophilic attack of peroxide or peracid on the lone pair of sulfur .

-

Nucleophilic substitution follows an S<sub>N</sub>2 pathway, facilitated by polar aprotic solvents.

Ketone Functional Group Transformations

The ethanone group participates in reductions and condensations:

Spectroscopic Confirmation :

-

Post-reduction, IR spectra show disappearance of the carbonyl stretch (~1,710 cm<sup>−1</sup>) and emergence of O–H absorption (~3,400 cm<sup>−1</sup>).

-

Hydrazone formation is confirmed by <sup>1</sup>H NMR (δ 8.2–8.5 ppm for NH–N= group) .

Quinazoline Ring Reactions

The quinazoline core undergoes electrophilic substitution and hydrogenation:

Dihydroquinoline Ring Reactivity

The partially saturated quinoline ring participates in dehydrogenation and alkylation:

Key Observations :

-

Aromatization with DDQ generates a planar quinoline system, confirmed by UV-Vis spectral shifts .

-

N-Alkylation occurs selectively at the dihydroquinoline nitrogen due to reduced steric hindrance.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Optimization Notes :

-

Suzuki reactions require anhydrous conditions to prevent boronic acid hydrolysis.

-

Buchwald–Hartwig amination achieves moderate yields due to steric bulk near the coupling site .

Thermal and Photochemical Behavior

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique combination of quinoline and quinazoline moieties, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 293.39 g/mol. The presence of sulfur in the structure enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Case Study: Antibacterial Properties

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial activity. For instance, a study synthesized a series of quinazoline derivatives that were tested against various Gram-positive and Gram-negative bacteria. Among these, certain compounds showed notable efficacy comparable to standard antibiotics, indicating their potential as new antimicrobial agents. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Data Table: Antimicrobial Activity of Quinazoline Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 20 | 15 |

| Compound B | Escherichia coli | 18 | 20 |

| Compound C | Pseudomonas aeruginosa | 22 | 10 |

Anticancer Activity

Case Study: Cytotoxic Effects

Another significant application of this compound is its anticancer properties. Research has indicated that quinazoline derivatives can induce apoptosis in cancer cells. For example, a study reported the synthesis of several quinazoline-based compounds that exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

Data Table: Cytotoxicity of Quinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 12 |

| Compound E | A549 (Lung Cancer) | 8 |

| Compound F | HeLa (Cervical Cancer) | 15 |

Antitubercular Activity

Case Study: Inhibitory Effects on Mycobacterium tuberculosis

The compound has also been explored for its antitubercular properties. Recent investigations have focused on the design and synthesis of quinazoline derivatives aimed at combating tuberculosis. These studies have shown promising results in inhibiting Mycobacterium tuberculosis growth, with some derivatives displaying low minimum inhibitory concentrations (MIC), suggesting their potential as therapeutic agents against resistant strains .

Data Table: Antitubercular Activity

| Compound ID | Strain Tested | MIC (µg/ml) |

|---|---|---|

| Compound G | Mycobacterium tuberculosis | 5 |

| Compound H | Mycobacterium smegmatis | 10 |

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone would depend on its specific biological target. Generally, compounds with quinoline and quinazoline structures can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Moieties

2.1.1 Pyrimidine-Thio Derivatives

- AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone) Key Differences: Replaces quinazoline with pyrimidine-thio. Bioactivity: Demonstrates antiproliferative effects in prostate cancer models due to pyrimidine’s role in disrupting nucleotide metabolism . Molecular Weight: ~437.5 g/mol (vs. target compound’s ~375.4 g/mol).

2.1.2 Oxadiazole-Thio Derivatives

- 2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone Key Differences: Substitutes quinazoline with a 1,3,4-oxadiazole ring. Bioactivity: Enhanced antibacterial activity against S. aureus and P. aeruginosa due to oxadiazole’s electron-withdrawing properties, which improve membrane penetration . Synthesis: Prepared via cyclization of imines with acetic anhydride .

2.1.3 Triazole-Thio Derivatives

- 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl)thio)ethanone Key Differences: Incorporates a triazole ring and quinoline-oxymethyl group. Bioactivity: Potent antifungal activity attributed to triazole’s metal-binding capacity and quinoline’s intercalation properties . Molecular Weight: ~542.0 g/mol (higher due to bulkier substituents).

Substituent Variations on the Ethanone Bridge

2.2.1 Methoxyphenyl-Substituted Analogues

- 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone Key Differences: Replaces quinazolin-4-ylthio with a 4-methoxyphenyl group. Bioactivity: Reduced antimicrobial potency compared to thioether derivatives, highlighting the importance of sulfur in redox interactions . Molecular Weight: 281.3 g/mol (simpler structure).

2.2.2 Chromenopyrimidine-Substituted Analogues

- 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Key Differences: Features a chromenopyrimidine-thio group. Bioactivity: Extended half-life in vivo due to chromene’s planar structure enhancing metabolic stability .

Research Findings and Activity Trends

Pharmacokinetic Comparisons

Biological Activity

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone typically involves the reaction of quinazoline derivatives with 3,4-dihydroquinoline intermediates. The use of microwave-assisted methods has been reported to enhance yields and reduce reaction times significantly. For instance, a study demonstrated that microwave irradiation combined with phase-transfer catalysis could efficiently produce various quinazolinone derivatives, which serve as precursors for this compound .

Anticancer Properties

Research indicates that derivatives of quinazoline and dihydroquinoline exhibit notable cytotoxic effects against various cancer cell lines. For example, compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone have shown potent inhibitory activity against key protein kinases involved in cancer progression:

- CDK2 : Inhibitory concentrations (IC50) as low as 0.173 µM have been observed for similar compounds .

- HER2 and EGFR : Compounds with structural similarities exhibited IC50 values comparable to established inhibitors like lapatinib and erlotinib .

These findings suggest that the compound may act as a dual inhibitor of multiple tyrosine kinases, which are critical targets in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been investigated. Various studies have reported that these compounds exhibit activity against a range of pathogens, indicating their potential as antimicrobial agents. For instance, certain derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

The biological activity of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone is believed to be mediated through several mechanisms:

- Kinase Inhibition : The compound likely functions by binding to the ATP-binding sites of tyrosine kinases such as CDK2 and EGFR, disrupting their activity and leading to reduced cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies illustrate the efficacy of quinazoline and dihydroquinoline derivatives:

- Cytotoxicity Against Breast Cancer Cells : A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells. The results indicated that modifications at specific positions significantly enhanced anticancer activity, with some compounds achieving IC50 values in the low micromolar range .

- Antimicrobial Efficacy : In another study focused on antimicrobial activity, a series of synthesized quinazoline derivatives were tested against common bacterial strains. The results showed promising antibacterial effects, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone?

- Methodology : Synthesis typically involves multi-step reactions. For the quinoline moiety, cyclization of substituted anilines with ketones (e.g., 4-chlorobenzaldehyde) under acidic conditions is common . The thioether linkage (quinazolin-4-ylthio) can be introduced via nucleophilic substitution using quinazoline-4-thiol or through coupling reagents like cesium carbonate in polar aprotic solvents (e.g., DMF) . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yields may vary (55–75%) depending on substituent steric effects .

Q. How is the structural identity of this compound validated?

- Characterization Techniques :

- 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and dihydroquinoline CH2 groups (δ 2.3–4.0 ppm) confirm core structure .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 447 [M+1]) verify molecular weight .

- X-ray Crystallography : Used to resolve stereochemistry and confirm thioether bond geometry in related compounds .

Q. What in vitro assays are recommended for initial biological activity screening?

- Assays :

- Antifungal Activity : Microdilution assays against Candida albicans or Aspergillus fumigatus (IC50 determination) .

- Enzyme Inhibition : Fluorescence-based assays targeting quinazoline-binding enzymes (e.g., dihydrofolate reductase) .

- Cellular Uptake : Radiolabeling (e.g., 18F/11C) to study pharmacokinetics in cell lines .

Advanced Research Questions

Q. How do structural modifications influence antifungal activity?

- SAR Insights :

- Quinoline Substitution : Electron-withdrawing groups (e.g., Cl, F) at the 3,4-position enhance activity by 30–50% via increased membrane permeability .

- Thioether Linker : Replacing sulfur with oxygen reduces activity (e.g., IC50 increases from 2.1 µM to >10 µM), suggesting sulfur’s role in target binding .

- Quinazoline Modifications : Methyl groups at the 2-position improve metabolic stability but may reduce solubility .

Q. How can contradictions in reported biological data be resolved?

- Analytical Strategies :

- Comparative Assays : Standardize conditions (e.g., pH, serum concentration) to minimize variability .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes against fungal CYP51 or human receptors .

Q. What is the proposed mechanism of action for its biological activity?

- Mechanistic Hypotheses :

- Fungal Targets : Inhibition of ergosterol biosynthesis via CYP51 binding, validated by ergosterol depletion assays .

- Anticancer Potential : Interaction with topoisomerase II, supported by DNA fragmentation studies in leukemia cell lines .

- Radioligand Applications : High affinity for oxytocin receptors (Ki < 5 nM) in PET imaging, attributed to the quinazoline-thioether pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.